molecular formula C6H6ClNS B2987121 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 201006-49-7

2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole

Cat. No. B2987121
CAS RN: 201006-49-7
M. Wt: 159.63
InChI Key: GDZIRWVWTKMWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole” is a chemical compound with the CAS Number: 201006-49-7 . It has a molecular weight of 160.65 . The IUPAC name for this compound is 2-chloro-1,4,5,6-tetrahydro-1lambda3-cyclopenta[d]thiazole .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7ClNS/c7-6-8-4-2-1-3-5(4)9-6/h9H,1-3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Molecular Design

Research has explored the synthesis and application of thiazole derivatives in various fields. For instance, studies have shown the facile ring closure of amino-thiazole derivatives to form thiazolo[5,4-d]pyrimidines with potential biological activities, such as molluscicidal properties which could be valuable in controlling schistosomiasis (El-bayouki & Basyouni, 1988). Similarly, quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives have been conducted to predict their corrosion inhibition performances, indicating their potential application in protecting metals against corrosion (Kaya et al., 2016).

Corrosion Inhibition

Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors. The new 2,5-disubstituted 1,3,4-thiadiazoles, for example, have shown promise in inhibiting mild steel corrosion in acidic solutions, highlighting their potential in material science and engineering applications (Bentiss et al., 2007).

Antimicrobial and Anticancer Activities

Research into thiazole-based heterocycles has revealed their potential in developing new antimicrobial and anticancer agents. A study synthesized a novel series of thiazole-based heterocycles using 1,3-dipolar cycloaddition reactions, demonstrating significant antimicrobial activity and some anticancer potential against various cell lines (Abu-Melha et al., 2019). This highlights the thiazole scaffold's versatility in pharmaceutical development.

Material Science and Structural Analysis

In material science, thiazole derivatives have been utilized in synthesizing novel compounds with potential applications in various fields, including as inhibitors for metal corrosion. The synthesis and study of such derivatives contribute to our understanding of material protection and preservation (Saraswat & Yadav, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-chloro-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZIRWVWTKMWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.